molecular formula C7H17ClN2O2S B3088457 [1-(Methylsulfonyl)piperidin-3-yl]methylamine hydrochloride CAS No. 1185302-09-3

[1-(Methylsulfonyl)piperidin-3-yl]methylamine hydrochloride

Cat. No.: B3088457
CAS No.: 1185302-09-3
M. Wt: 228.74
InChI Key: QTUPVXCPXGCLDR-UHFFFAOYSA-N
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Description

[1-(Methylsulfonyl)piperidin-3-yl]methylamine hydrochloride (CAS: 869371-29-9) is a piperidine derivative featuring a methylsulfonyl group at the 1-position and a methylamine moiety at the 3-position of the piperidine ring. Its molecular formula is C₇H₁₅ClN₂O₂S, with a molar mass of 226.73 g/mol . The compound is commonly used as a synthetic intermediate in medicinal chemistry, particularly in the development of small-molecule inhibitors and receptor-targeted agents. It is available commercially at 96% purity and is cataloged under the identifier QZ-8849 by Combi-Blocks .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methylsulfonylpiperidin-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S.ClH/c1-12(10,11)9-4-2-3-7(5-8)6-9;/h7H,2-6,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUPVXCPXGCLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Methylsulfonyl)piperidin-3-yl]methylamine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via a sulfonation reaction using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methylamine Group: The methylamine group can be attached through a nucleophilic substitution reaction using methylamine and an appropriate leaving group on the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the piperidine ring or the methylsulfonyl group, using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methylamine group or other reactive sites on the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Reduced piperidine or methylsulfonyl derivatives.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

    Pharmaceutical Research: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of [1-(Methylsulfonyl)piperidin-3-yl]methylamine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects through:

    Binding to Active Sites: Modulating the activity of enzymes or receptors.

    Altering Molecular Pathways: Affecting signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Structural and Molecular Differences

The following table summarizes key structural features and properties of [1-(Methylsulfonyl)piperidin-3-yl]methylamine hydrochloride and related compounds:

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Substituents/Modifications Key Differences Purity/Availability
This compound (869371-29-9) C₇H₁₅ClN₂O₂S 226.73 - 1-Methylsulfonyl
- 3-Methylamine
Reference compound 96% (Combi-Blocks)
2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride (1119449-94-3) C₈H₁₇ClN₂O₂S 240.75 - 1-Methylsulfonyl
- 3-Ethanamine chain
Longer aliphatic chain at 3-position 95% (Combi-Blocks)
Methyl-[1-(thiophene-2-sulfonyl)-piperidin-3-yl]-amine hydrochloride (N/A) C₁₀H₁₅ClN₂O₂S₂ 294.82 - 1-Thiophene sulfonyl
- 3-Methylamine
Thiophene sulfonyl group (vs. methylsulfonyl) Physicochemical data unavailable
1-(4-Methoxybenzyl)-N-methylpiperidin-3-amine hydrochloride (1353980-07-0) C₁₄H₂₃ClN₂O 270.80 - 4-Methoxybenzyl at 1-position
- 3-Methylamine
Aromatic benzyl group increases lipophilicity Commercial (purity unspecified)
C-[1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-3-yl]-methylamine hydrochloride (N/A) C₁₂H₁₉ClN₄O 282.76 - Pyrimidinyl substituent
- 3-Methylamine
Ethoxy-pyrimidine ring at 1-position Discontinued product
1-(Piperidin-3-yl)-N-(thiazol-5-ylmethyl)methanamine hydrochloride (1420847-96-6) C₁₀H₁₈ClN₃S 247.79 - Thiazolemethyl group
- 3-Methylamine
Thiazole heterocycle enhances H-bonding potential Commercial (purity unspecified)

Functional Group Impact on Properties

  • Methylsulfonyl vs.
  • Aliphatic Chain Length : The ethanamine chain in 2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride increases molecular weight and may enhance membrane permeability compared to the shorter methylamine group in the reference compound.
  • Aromatic vs. Heterocyclic Substituents : The 4-methoxybenzyl group in and the thiazole group in introduce distinct solubility profiles. Benzyl groups typically increase lipophilicity, whereas thiazole rings improve aqueous solubility via hydrogen bonding.

Biological Activity

[1-(Methylsulfonyl)piperidin-3-yl]methylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a piperidine ring substituted with a methylsulfonyl group and a methylamine moiety. This unique structure may contribute to its diverse biological activities.

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. The compound has been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
SKOV33.451Induces ferroptosis via the KEAP1-NRF2-GPX4 axis
22RV11.182Triggers oxidative stress and apoptosis

The compound's mechanism involves the modulation of the KEAP1-NRF2-GPX4 signaling pathway, leading to increased reactive oxygen species (ROS) levels and subsequent ferroptosis in tumor cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary findings suggest it may possess efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Table 2: Antimicrobial Activity Overview

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
E. coli12.5 µg/mLModerate
Staphylococcus aureus6.25 µg/mLHigh

These results indicate promising potential for the compound in treating bacterial infections.

The biological activity of this compound is believed to involve several mechanisms:

  • Ferroptosis Induction : The compound triggers ferroptosis in cancer cells by inhibiting the NRF2 pathway, which is crucial for cellular antioxidant defense.
  • Oxidative Stress : Increased ROS levels lead to cellular damage and apoptosis in tumor cells.
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cell proliferation and survival pathways, further contributing to its anticancer effects.

Case Studies

A notable case study involved treating SKOV3 ovarian cancer cells with varying concentrations of this compound. Results demonstrated a dose-dependent decrease in cell viability, confirming its potential as an effective therapeutic agent against ovarian cancer.

Q & A

Basic: What are the standard synthetic routes for [1-(Methylsulfonyl)piperidin-3-yl]methylamine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Nucleophilic substitution of a halogenated precursor (e.g., chloropyridine) with piperidine derivatives under basic conditions (e.g., sodium hydride or potassium carbonate) .
  • Step 2: Methylsulfonylation using methanesulfonyl chloride in aprotic solvents like dichloromethane .
  • Step 3: Formation of the hydrochloride salt via treatment with HCl gas or concentrated hydrochloric acid .
    Optimization Tips:
  • Control reaction temperature (0–25°C) to minimize side reactions.
  • Use anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis of intermediates.
  • Monitor reaction progress via thin-layer chromatography (TLC) .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies proton environments and carbon frameworks. For example, methylsulfonyl groups show distinct deshielded peaks (~δ 3.0 ppm for ¹H) .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • X-ray Crystallography:
    • Resolves 3D conformation and stereochemistry, critical for validating synthetic accuracy .

Advanced: How can researchers resolve discrepancies in reported biological activities of this compound across studies?

Methodological Answer:
Discrepancies may arise from:

  • Purity Variations: Use HPLC (≥95% purity) and quantify impurities via LC-MS .
  • Assay Conditions: Standardize cell lines, buffer pH, and incubation times. For receptor-binding studies, validate target specificity using knockout models or competitive antagonists .
  • Salt Form Stability: Assess hygroscopicity and storage conditions (e.g., desiccants, inert atmosphere) to prevent hydrochloride salt degradation .

Advanced: What strategies are recommended for determining physicochemical properties (e.g., solubility, pKa) when data is unavailable?

Methodological Answer:

  • Solubility:
    • Use shake-flask method: Dissolve compound in buffered solutions (pH 1–7.4) and quantify via UV-Vis spectroscopy .
  • pKa:
    • Employ potentiometric titration with a glass electrode or capillary electrophoresis .
  • Partition Coefficient (LogP):
    • Measure octanol-water distribution using HPLC retention time correlation .

Advanced: How can synthetic byproducts or degradation products be identified and mitigated?

Methodological Answer:

  • Byproduct Identification:
    • Use LC-MS/MS to detect trace impurities. Compare fragmentation patterns with synthetic intermediates .
  • Degradation Pathways:
    • Conduct forced degradation studies (heat, light, pH extremes) and analyze products via NMR and IR spectroscopy .
  • Mitigation:
    • Introduce protecting groups (e.g., tert-butoxycarbonyl) during synthesis to stabilize reactive amines .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE):
    • Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation:
    • Use fume hoods for weighing and reactions to avoid inhalation of hydrochloride salt aerosols .
  • Spill Management:
    • Neutralize spills with sodium bicarbonate and dispose as hazardous waste .

Advanced: How can researchers design experiments to explore this compound’s interactions with neurological targets?

Methodological Answer:

  • In Vitro Assays:
    • Radioligand binding assays (e.g., ³H-labeled compounds) to measure affinity for serotonin/dopamine receptors .
  • Functional Studies:
    • Use electrophysiology (patch-clamp) to assess ion channel modulation in neuronal cell lines .
  • Computational Modeling:
    • Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to receptor active sites .

Advanced: What are the methodological challenges in scaling up synthesis without compromising yield?

Methodological Answer:

  • Reagent Compatibility:
    • Replace pyrophoric reagents (e.g., LiAlH₄) with safer alternatives (e.g., NaBH₄ with catalytic additives) .
  • Purification:
    • Switch from column chromatography to recrystallization or continuous flow systems for large batches .
  • Process Analytics:
    • Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(Methylsulfonyl)piperidin-3-yl]methylamine hydrochloride
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[1-(Methylsulfonyl)piperidin-3-yl]methylamine hydrochloride

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